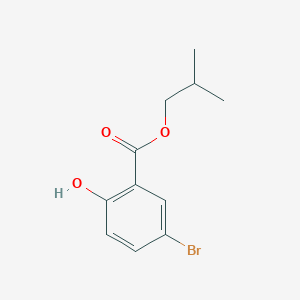

Isobutyl 5-bromo-2-hydroxybenzoate

Description

Isobutyl 5-bromo-2-hydroxybenzoate is an ester derivative of salicylic acid, characterized by a bromine substituent at the 5-position of the aromatic ring and an isobutyl ester group at the 2-hydroxy position. The isobutyl group contributes to its steric bulk and lipophilicity, factors that influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

1131587-59-1 |

|---|---|

Molecular Formula |

C11H13BrO3 |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

2-methylpropyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C11H13BrO3/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

SBBSQDNIXJDYAH-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)Br)O |

Canonical SMILES |

CC(C)COC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Ester Groups

The ester group in benzoic acid derivatives significantly impacts their biological and physicochemical properties. Below is a comparison of Isobutyl 5-bromo-2-hydroxybenzoate with its ethyl and isopentyl analogs:

| Compound Name | Ester Group | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | Isobutyl | C₁₁H₁₃BrO₃ | Branched alkyl chain (steric bulk) |

| Ethyl 5-bromo-2-hydroxybenzoate | Ethyl | C₉H₉BrO₃ | Short alkyl chain (lower lipophilicity) |

| Isopentyl 5-bromo-2-hydroxybenzoate | Isopentyl | C₁₂H₁₅BrO₃ | Longer, linear alkyl chain |

Key Observations :

- Lipophilicity : Isobutyl and isopentyl esters are more lipophilic than ethyl esters, which may enhance membrane permeability and bioavailability .

Cytotoxicity and Cell Growth Inhibition

- Isobutyl Derivatives: In boronic acid-based compounds (e.g., bortezomib analogs), the isobutyl group is critical for cytotoxicity.

- Ethyl Derivatives : Ethyl esters (e.g., Ethyl 5-bromo-2-hydroxybenzoate) are less studied in cytotoxicity assays but are hypothesized to exhibit weaker effects due to reduced steric bulk and lipophilicity .

- Isopentyl Derivatives: No direct data exists for isopentyl analogs, but longer alkyl chains may compromise activity by reducing solubility or introducing metabolic instability .

PPARγ Modulation

- Isobutyl vs. tert-Butyl : In oxazole-ring derivatives, isobutyl-substituted compounds (e.g., 13d ) showed weak PPARγ partial agonist/antagonist activity (EC₅₀ = 15 nM, Max 16.7%), while tert-butyl analogs (e.g., 13e ) exhibited stronger activity, suggesting that increased steric bulk enhances receptor interaction .

- Ethyl Derivatives : Ethyl-substituted compounds (e.g., 13c ) demonstrated negligible PPARγ activity, highlighting the necessity of branched alkyl groups for efficacy .

Physicochemical and Spectroscopic Properties

- NMR Signatures : The isobutyl group produces distinct NMR patterns, including a doublet for methyl protons (~0.97 ppm) and a multiplet for methine protons (~1.8–2.5 ppm) . Ethyl and isopentyl esters would lack these specific signals, aiding structural differentiation.

- Stability : Isobutyl esters may exhibit greater hydrolytic stability compared to ethyl esters due to steric protection of the ester bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.